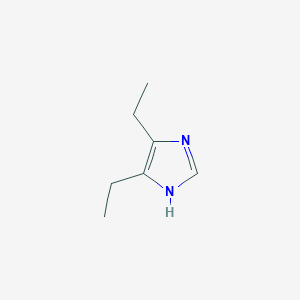

4,5-diethyl-1H-imidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-diethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-6-7(4-2)9-5-8-6/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBRSAKTEQFDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503700 | |

| Record name | 4,5-Diethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73673-27-5 | |

| Record name | 4,5-Diethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Diethyl 1h Imidazole and Its Structural Analogs

Direct Synthesis Approaches to the 4,5-Diethyl-1H-Imidazole Ring System

Direct approaches to the this compound core often involve the formation of the imidazole (B134444) ring from acyclic precursors in a single synthetic operation. These methods are valued for their efficiency and atom economy.

Multi-component Cyclocondensation Reactions

Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules like imidazoles in a convergent manner. The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.comslideshare.netresearchgate.net For the synthesis of this compound, the 1,2-dicarbonyl component would be 3,4-hexanedione (B1216349). The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with an aldehyde to form the imidazole ring. scribd.comresearchgate.net This method is used commercially for the production of various imidazoles. wikipedia.orgscribd.com The use of ammonium (B1175870) acetate (B1210297) as the source of ammonia is common in these reactions. rsc.orgasianpubs.orgtandfonline.com

A study by researchers detailed the synthesis of 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine by reacting pyridine-2,6-dicarbaldehyde with 3,4-hexanedione and ammonium acetate. researchgate.net This exemplifies the adaptability of the Radziszewski synthesis for creating more complex structures incorporating the 4,5-diethylimidazole moiety.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| 1,2-Diketone | Aldehyde | Ammonium Acetate | Trisubstituted Imidazole | Debus-Radziszewski Synthesis rsc.orgtandfonline.com |

| 1,2-Diketone | Aldehyde | Primary Amine & Ammonium Acetate | Tetrasubstituted Imidazole | Modified Debus-Radziszewski Synthesis rsc.org |

| Pyridine-2,6-dicarbaldehyde | 3,4-Hexanedione | Ammonium Acetate | 2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine | Radziszewski Synthesis researchgate.net |

Catalytic Synthesis Protocols

The efficiency and selectivity of imidazole synthesis can be significantly enhanced through the use of catalysts. Both metal-based and non-metallic catalysts have been employed to promote the cyclocondensation reactions.

Metal-Catalyzed Synthesis: A variety of metal catalysts, including those based on iron, copper, zinc, and silver, have been shown to be effective in the synthesis of substituted imidazoles. rsc.orgmdpi.comnih.govrsc.orgchim.it For instance, iron catalysis has been utilized for the synthesis of highly substituted imidazoles from α,β-unsaturated ketones and amidines, where two C-N bonds are formed simultaneously. mdpi.com Copper-mediated oxidative C-H functionalization offers another route to highly substituted imidazoles under mild conditions. nih.gov Zinc(II) chloride has been used in conjunction with urea (B33335) as a catalyst system for the coupling of aldehydes, diketones, and ammonia. rsc.org

A study on the catalytic potential of various fluoroboric acid-derived systems found that HBF₄–SiO₂ was a standout catalyst for both three-component and four-component reactions to form trisubstituted and tetrasubstituted imidazoles, respectively. rsc.org The catalytic potency of different metal tetrafluoroborates was also investigated, with the order found to be Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂ > NaBF₄ ≈ LiBF₄ ≈ Cu(BF₄)₂. rsc.org

Ionic Liquid Catalysis: Imidazolium-based ionic liquids have gained attention as green solvents and catalysts in organic synthesis. mst.edutandfonline.comresearchgate.net Their use in the synthesis of imidazoles aligns with the principles of green chemistry, offering benefits such as high yields, mild reaction conditions, and catalyst recyclability. tandfonline.com For example, a Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogen sulphate, has been used as a catalyst for the synthesis of tetrasubstituted imidazoles, although it required long reaction times. scirp.org Another approach utilized a secondary amine-based ionic liquid under microwave irradiation for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. scirp.org

| Catalyst System | Reaction Type | Advantages |

| HBF₄–SiO₂ | Multi-component synthesis of imidazoles | High efficiency, recyclable rsc.org |

| Metal Tetrafluoroborates (e.g., Zn(BF₄)₂) | Multi-component synthesis of imidazoles | Controls selectivity towards tetrasubstituted imidazoles rsc.org |

| Iron Catalysts | Cyclization of α,β-unsaturated ketones and amidines | Simultaneous formation of two C-N bonds mdpi.com |

| Copper Catalysts | Oxidative C-H functionalization | Mild reaction conditions, low toxicity nih.gov |

| Imidazolium-based Ionic Liquids | Multi-component synthesis of imidazoles | Green solvent/catalyst, recyclable, high yields mst.edutandfonline.com |

Green Chemistry Approaches in Imidazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of imidazoles to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.

Solvent-Free Synthesis: Conducting reactions without a solvent offers significant environmental benefits. asianpubs.org Solvent-free methods for imidazole synthesis have been reported to be highly efficient, providing easy separation and purification of products under mild conditions. asianpubs.orgajgreenchem.com For example, a convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives with high yields. asianpubs.org Zeolite has been used as a reusable and ecofriendly catalyst for the solvent-free synthesis of tri- and tetrasubstituted imidazoles under microwave irradiation. irost.ir

Microwave-Assisted Methods: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and fewer by-products compared to conventional heating. nih.govtandfonline.comscispace.commdpi.com Several studies have reported the successful synthesis of substituted imidazoles using microwave assistance. scirp.orgirost.irnih.govtandfonline.comtubitak.gov.trnih.govnih.govasianpubs.org For instance, a one-pot, four-component reaction under microwave irradiation has been used to synthesize novel imidazole derivatives in high yields (86%-92%) with short reaction times (9-14 minutes). nih.gov Another protocol describes the microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives in a one-step reaction. tandfonline.com

| Green Chemistry Approach | Key Features | Example |

| Solvent-Free Synthesis | Reduced waste, easy workup, mild conditions asianpubs.org | One-pot synthesis of imidazole derivatives with high yields asianpubs.org |

| Zeolite-Catalyzed Solvent-Free Synthesis | Reusable catalyst, ecofriendly irost.ir | Synthesis of tri- and tetrasubstituted imidazoles irost.ir |

| Microwave-Assisted Synthesis | Short reaction times, high yields, fewer by-products nih.govtandfonline.com | One-pot, four-component synthesis of novel imidazole derivatives nih.gov |

| Microwave-Assisted Synthesis with Natural Organic Acids | Ecofriendly promoter, faster reactions asianpubs.org | Condensation of benzil, aldehyde, and ammonium acetate asianpubs.org |

Advanced Strategies for Imidazole Ring Construction

Beyond direct cyclocondensation, more advanced and strategic methods have been developed for constructing the imidazole ring, often providing greater control over substitution patterns and allowing for the synthesis of more complex derivatives.

Regioselective Synthesis of Substituted Imidazoles

Controlling the position of substituents on the imidazole ring, or regioselectivity, is a critical aspect of synthetic design. Several methods have been developed to achieve the regioselective synthesis of imidazoles.

One approach involves the sequential reaction of allenyl sulfonamides with amines, where the regioselectivity is dependent on the substituents on the nitrogen atoms, allowing for the construction of either 4- or 5-functionalized imidazoles. acs.org Another strategy utilizes the van Leusen multicomponent reaction to create a library of 4,5- and 1,5-disubstituted imidazoles. rsc.orgresearchgate.net

Metal-controlled switchable regioselective synthesis has also been demonstrated. For example, palladium-catalyzed ring opening and heterocyclization of 2H-azirines can lead to the formation of imidazoles, while a silver-catalyzed radical cycloannulation of the same starting materials with 1,3-dicarbonyl compounds yields highly functionalized pyrroles. nih.govacs.org Furthermore, palladium-catalyzed C-H alkenylation of imidazoles can achieve high C5 selectivity. rsc.org

| Synthetic Strategy | Key Feature | Outcome |

| Allenyl sulfonamides with amines | Substituent-dependent regioselectivity | 4- or 5-functionalized imidazoles acs.org |

| Van Leusen multicomponent reaction | Library synthesis | 4,5- and 1,5-disubstituted imidazoles rsc.orgresearchgate.net |

| Metal-controlled reaction of 2H-azirines | Switchable regioselectivity | Imidazoles (Pd-catalyzed) or pyrroles (Ag-catalyzed) nih.govacs.org |

| Palladium-catalyzed C-H alkenylation | High C5 selectivity | C5-alkenylated imidazoles rsc.org |

Denitrogenative Transformations in Imidazole Synthesis

Denitrogenative reactions, which involve the extrusion of nitrogen gas (N₂), offer a unique pathway to form heterocyclic rings. In the context of imidazole synthesis, this typically involves the transformation of nitrogen-rich precursors like triazoles.

An efficient method for synthesizing 2-substituted 1H-imidazole derivatives has been developed based on the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.gov This process involves an intramolecular cyclization followed by the opening of the triazole ring. Another approach utilizes a metal-free, BF₃·Et₂O-promoted denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles to produce a variety of imidazoles. rsc.org Rhodium-catalyzed denitrogenative annulation of N-sulfonyl triazoles with nitriles also yields N-sulfonyl imidazoles. snnu.edu.cn Additionally, a tandem radical process involving the cyclization of an imidoyl radical onto an azido (B1232118) group, followed by nitrogen loss, has been used to synthesize 2-substituted benzoimidazoles. acs.org

| Precursor | Reaction Conditions | Product |

| 5-Amino-1,2,3-triazoles | Acid-mediated | 2-Substituted 1H-imidazoles mdpi.comnih.gov |

| N-Sulfonyl-1,2,3-triazoles | BF₃·Et₂O-promoted, metal-free | Imidazoles rsc.org |

| N-Sulfonyl triazoles | Rhodium-catalyzed | N-Sulfonyl imidazoles snnu.edu.cn |

| 1-Azido-2-isocyanoarenes | Radical-initiated | 2-Substituted benzoimidazoles acs.org |

Bond Disconnection Strategies in Imidazole Heterocycle Formation

Retrosynthetic analysis, or the disconnection approach, is a method for designing organic syntheses by breaking down a target molecule into simpler, readily available starting materials through imaginary bond cleavages. lkouniv.ac.inscripps.edu This process must correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.in For the imidazole heterocycle, several bond disconnection strategies are commonly employed, categorized by the number of bonds formed during the final ring-forming step. researchgate.net

Key strategic bonds for disconnection in a polycyclic or heterocyclic system are those that significantly simplify the structure, such as bonds to heteroatoms or those that can be formed through robust cyclization reactions. bham.ac.uk The synthesis of imidazoles can be approached by forming one, two, three, or even four of the core bonds in the key synthetic step. researchgate.net

Common disconnection approaches for the imidazole core, which can be conceptually applied to this compound, are summarized below. These strategies often lead back to precursors such as α-dicarbonyls, α-hydroxyketones, aldehydes, and ammonia sources.

| Disconnection Strategy | Bonds Formed in Forward Reaction | Precursor Types | Example Forward Reaction |

| Debus-Radziszewski Synthesis | (N1-C2), (N3-C2), (C4-C5) | α-Dicarbonyl, Aldehyde, Ammonia | Reaction of a 1,2-dicarbonyl compound (like 3,4-hexanedione for a diethyl analog), an aldehyde, and ammonium acetate. nih.govslideshare.net |

| From α-Haloketones | (N1-C5), (N3-C4) | α-Haloketone, Amidine | Condensation of an α-haloketone with an amidine. slideshare.net |

| Van Leusen Synthesis | (N1-C5), (C4-N3) | Tosylmethyl isocyanide (TosMIC), Aldimine | Reaction between TosMIC and an aldimine, generated in situ from an aldehyde and an amine. nih.govorganic-chemistry.org |

| Four-Component Synthesis | (N1-C2), (N1-C5), (N3-C2), (N3-C4) | Aldehyde, Primary Amine, 1,2-Diketone, Ammonium Acetate | A multicomponent reaction combining various building blocks to rapidly assemble the 1,2,4,5-tetrasubstituted imidazole core. researchgate.net |

This table summarizes general retrosynthetic strategies for the imidazole core. The specific precursors would be chosen to yield the 4,5-diethyl substitution pattern.

Functionalization and Derivatization of this compound Skeletons

The this compound scaffold, once formed, possesses multiple sites for further chemical modification. The imidazole ring is amphoteric in nature, making it susceptible to attack by both electrophiles and nucleophiles at various positions. thieme-connect.de Functionalization can occur at the ring nitrogen atoms (N-1 and N-3) or the ring carbon atoms (C-2, C-4, C-5).

Alkylation and N-Functionalization

The nitrogen atoms of the imidazole ring are common sites for functionalization, particularly through alkylation. The deprotonation of the N-H group enhances its nucleophilicity, facilitating reaction with electrophiles like alkyl halides. researchgate.net A scalable method involves the reaction of imidazole with sodium hydroxide (B78521) to form sodium imidazolate, which can then be reacted with various halide compounds to produce N-functionalized imidazoles. researchgate.net

In a reaction analogous to the functionalization of this compound, 4,5-diphenyl-1H-imidazole can be N,N'-diethylated using iodoethane (B44018) and sodium hydride in an anhydrous solvent. acs.org Similarly, the alkylation of 4,5-dimethylimidazole 3-oxides with alkyl bromides has been used to synthesize new 1-alkoxy-3-alkyl-4,5-dimethylimidazolium bromides. uzh.ch Another relevant synthetic route involves the reaction of α-aminoketones with isothiocyanates, which, after cyclization to a 4-imidazole-2-thione, can undergo S-alkylation with alkyl halides to produce 2-(alkylthio)-1-aryl-4,5-diethyl-1H-imidazoles. scielo.brscielo.br

| Starting Material (Analog) | Reagent(s) | Product Type | Reference(s) |

| 4,5-Diphenyl-1H-imidazole | Iodoethane, Sodium Hydride | 1,3-Diethyl-4,5-diphenyl-1H-imidazolium | acs.org |

| 1-Alkyl-4,5-dimethylimidazole 3-oxide | Alkyl Bromides | 1-Alkoxy-3-alkyl-4,5-dimethylimidazolium bromide | uzh.ch |

| 4,5-Diethyl-1-aryl-1H-imidazole-2(3H)-thione | Alkyl Halides (e.g., Iodomethane) | 2-(Alkylthio)-1-aryl-4,5-diethyl-1H-imidazole | scielo.brscielo.br |

| 4(5)-Nitro-1H-imidazole | Alkyl Halides (e.g., Benzyl chloride), K₂CO₃ | 1-Alkyl-4-nitro-1H-imidazole and 1-Alkyl-5-nitro-1H-imidazole | derpharmachemica.com |

This table presents examples of N-functionalization and alkylation on imidazole scaffolds structurally similar to this compound.

Oxidative and Reductive Modifications

The imidazole ring and its substituents can undergo both oxidative and reductive transformations. The specific outcome depends on the reagents used and the existing functional groups on the heterocycle.

Oxidation: Oxidative processes can target substituents on the imidazole ring. For instance, hydroxymethyl groups attached to the imidazole core can be oxidized to form the corresponding aldehydes or carboxylic acids using common oxidizing agents. The imidazole ring can also stabilize metal centers in different oxidation states; for example, gold(I) complexes containing N-heterocyclic carbene (NHC) ligands based on a 1,3-diethyl-4,5-diphenyl-1H-imidazole-2-ylidene scaffold can be oxidized to the corresponding gold(III) complexes. acs.org In some cases, oxidation of certain substituted imidazoles with reagents like activated manganese(IV) oxide can yield imidazole-carboxaldehydes. psu.edu

Reductions: Reduction reactions can also be employed to modify imidazole derivatives. The reduction of imidazole N-oxides using Raney-Ni has been shown to be an effective method for producing the corresponding imidazole. uzh.ch Similarly, 4,5-diacylimidazole derivatives can be reduced by reagents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding diols, such as 1H-imidazole-4,5-dimethanol.

| Reaction Type | Substrate (Analog) | Reagent(s) | Product Type | Reference(s) |

| Oxidation | 1H-Imidazole-4,5-dimethanol | Potassium permanganate, Chromium trioxide | Imidazole aldehydes or carboxylic acids | |

| Oxidation | 2-Substituted-4(5)-hydroxymethylimidazoles | Manganese(IV) oxide | 2-Substituted-4(5)-chloroimidazole-5(4)-carboxaldehyde | psu.edu |

| Reduction | 1-Alkylimidazole 3-oxides | Raney-Ni | 1-Alkylimidazoles | uzh.ch |

| Reduction | 4,5-Diacyl-1H-imidazole | Sodium borohydride (NaBH₄) | 1H-Imidazole-4,5-dimethanol |

This table provides examples of oxidative and reductive modifications on imidazole derivatives.

Nucleophilic and Electrophilic Substitution Reactions

The aromatic nature of the imidazole ring allows it to undergo substitution reactions. Generally, electrophilic substitution is favored at the C-4 or C-5 positions, while the C-2 position is more susceptible to nucleophilic attack, particularly when the ring is activated. nih.govthieme-connect.de

Nucleophilic Substitution: Nucleophilic substitution reactions can introduce a variety of functional groups onto the imidazole ring. A notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been applied to nitroimidazoles. clockss.org For instance, 1-benzyl-4-nitro-1H-imidazole reacts with the carbanion generated from chloroform (B151607) and potassium tert-butoxide to yield 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole. clockss.orgresearchgate.net The substitution of leaving groups on the imidazole ring is also a common transformation. In gold(I) complexes bearing a chlorido ligand, the chloride can be substituted by various nucleophiles, including other halides or the bionucleophile glutathione (B108866) (GSH). acs.org

Electrophilic Substitution: While the electron-rich nature of the imidazole ring suggests susceptibility to electrophilic attack, the protonated form of the ring is highly deactivated. Reactions are therefore typically carried out under neutral or basic conditions. Halogenation is a common electrophilic substitution, although direct halogenation can sometimes lead to mixtures of products.

| Reaction Type | Substrate (Analog) | Reagent(s) | Product Description | Reference(s) |

| Nucleophilic Substitution | 1-Benzyl-4-nitro-1H-imidazole | Chloroform, Potassium tert-butoxide | Vicarious substitution of hydrogen at C-5 with a dichloromethyl group. | clockss.orgresearchgate.net |

| Nucleophilic Substitution | 4H-Imidazoles | Amines | Exchange of substituents at the C-4 and/or C-5 positions via transamination. | sci-hub.se |

| Nucleophilic Substitution | Chlorido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) | Glutathione (GSH) | Substitution of the chloride ligand with GSH. | acs.org |

| Nucleophilic Halogenation | 2-Unsubstituted imidazole N-oxides | TsCl or TsBr, Pyridine | Formation of 2-chloro or 2-bromo-1H-imidazoles. beilstein-journals.org | beilstein-journals.org |

This table highlights key nucleophilic substitution reactions applicable to the imidazole core.

Reaction Mechanisms and Chemical Reactivity of 4,5 Diethyl 1h Imidazole

Fundamental Reactivity Patterns of the Imidazole (B134444) Nucleus

The imidazole ring is an aromatic system, fulfilling Hückel's rule with a sextet of π-electrons. numberanalytics.comnih.gov This aromaticity contributes to its high thermal stability. numberanalytics.com The structure consists of a planar, unsaturated ring which imparts a significant dipole moment, making it a polar molecule. numberanalytics.comnih.gov The presence of two distinct nitrogen atoms is central to its reactivity. One nitrogen is a pyrrole-type, contributing two electrons to the aromatic system, while the other is a pyridine-like nitrogen with a lone pair of electrons in the plane of the ring. chemicalbook.compharmaguideline.com

This arrangement leads to several key reactivity patterns:

Amphoteric Nature : Imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.orghumanjournals.com The pyridine-like N-3 atom, with its available lone pair, is the basic site, readily undergoing protonation to form a symmetrical and resonance-stabilized imidazolium (B1220033) cation. pharmaguideline.comwikipedia.orgquora.com The pKa of the conjugate acid is approximately 7.0, making imidazole about sixty times more basic than pyridine. wikipedia.org The pyrrole-like N-1 proton is weakly acidic, with a pKa of about 14.5, allowing for deprotonation by a strong base to form the imidazolide (B1226674) anion. wikipedia.orgreddit.com

Electrophilic Substitution : As a π-excessive heterocycle, the imidazole ring is susceptible to electrophilic substitution. chemicalbook.comslideshare.net Due to higher electron density, these reactions typically occur at the C4 or C5 positions. nih.govchemicalbook.com The presence of the two ethyl groups in 4,5-diethyl-1H-imidazole would further activate these positions towards electrophiles.

Nucleophilic Attack : Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult. pharmaguideline.com However, the C2 position is comparatively electron-deficient and can be attacked by nucleophiles, especially if an electron-withdrawing group is present on the ring. nih.govchemicalbook.compharmaguideline.com

Tautomerism : Imidazoles with a proton on a nitrogen atom, such as this compound, exist as a mixture of two equivalent tautomeric forms, as the proton can reside on either nitrogen atom. nih.govhumanjournals.com This rapid equilibrium means that the 4- and 5-positions are chemically equivalent over time.

The fundamental properties of the parent imidazole ring provide a predictive framework for the reactivity of its derivatives.

| Property | Description | Value (for parent imidazole) | References |

| Nature | Aromatic, Heterocyclic, Amphoteric | - | numberanalytics.comwikipedia.org |

| pKa (Conjugate Acid) | Measure of basicity (protonation at N3) | ~7.0 | wikipedia.orgquora.com |

| pKa (Acid) | Measure of acidity (deprotonation at N1) | ~14.5 | wikipedia.orgreddit.com |

| Dipole Moment | Indicator of polarity | 3.61 D | nih.gov |

| Reactivity toward Electrophiles | Substitution occurs at electron-rich positions | C4 and C5 | nih.govchemicalbook.com |

| Reactivity toward Nucleophiles | Attack occurs at the electron-deficient position | C2 | nih.govchemicalbook.compharmaguideline.com |

Reaction Kinetics and Thermodynamic Considerations in Imidazole Transformations

The rates and equilibrium positions of reactions involving the imidazole nucleus are critical for understanding its chemical transformations. The kinetics of these reactions are often pH-dependent, reflecting the amphoteric nature of the ring. nih.gov

In catalysis, for instance, the imidazole group can function as a nucleophilic or a general base catalyst. The rate constant for these processes is often directly proportional to the pH until a plateau is reached, which corresponds to the pKa of the imidazole. nih.gov Nucleophilic catalysis processes involving imidazoles are generally observed to be faster than basic catalysis. nih.gov

Computational studies using Density Functional Theory (DFT) help to elucidate the reactivity patterns by analyzing parameters like Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack. komorowski.edu.plresearchgate.net For the parent imidazole, these calculations confirm that the 1-N position is a preferential site for electrophilic attack, driven by electrostatic effects. komorowski.edu.pl

The thermodynamics of transformations are also well-studied, particularly in the context of coordination chemistry. The stability of metal-imidazole complexes is a key factor in the function of many metalloenzymes. The ethyl groups at the 4 and 5 positions in this compound can be expected to influence reaction kinetics and thermodynamics through steric and electronic effects compared to the unsubstituted parent molecule.

Intramolecular Cyclization Pathways Involving Diethylimidazole Scaffolds

The this compound scaffold can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are synthetically valuable for creating more complex molecular architectures.

One example involves the reaction of substituted imidazole-2-thiones with chloroethynylphosphonates. researchgate.net While specific studies on this compound-2-thione were not detailed, a closely related derivative, 4,5-dimethylimidazole-2-thione, reacts with diethyl 2-chloroethynylphosphonate in the presence of a base. This reaction proceeds via an initial S-alkynylation followed by an intramolecular cyclization to yield a fused (5,6-dimethylimidazo[2,1-b]thiazol-3-yl)phosphonate system. researchgate.net This type of reaction demonstrates how the imidazole nucleus, when appropriately functionalized, can serve as a building block for bicyclic structures. The reaction pathway is highly dependent on the substitution pattern of the starting imidazole. researchgate.net

Specific Reaction Behaviors in Complex Chemical Environments

In more complex chemical systems, this compound and its derivatives exhibit specific reaction behaviors, notably as ligands in organometallic chemistry and in reactions with biological molecules.

Ligand Transformations:

The N,N'-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene, a carbene derived from a related imidazole, serves as a ligand in gold(I) and gold(III) complexes. nih.govacs.org The reactivity of these complexes is highly dependent on their environment. For example, a bromido(NHC)gold(I) complex was found to react quantitatively with chloride ions to form the corresponding chlorido complex. nih.govacs.org An iodido(NHC)gold(I) complex, when exposed to chloride, not only underwent halide exchange but also ligand scrambling to form a bis(NHC)gold(I) species. nih.govacs.org

Coordination Chemistry and Supramolecular Assembly of 4,5 Diethyl 1h Imidazole Ligands

Design Principles for Imidazole-Based Ligands

Imidazole-based ligands are fundamental building blocks in coordination chemistry due to their adaptable coordination abilities. The imidazole (B134444) ring contains two nitrogen atoms that can coordinate with metal ions, and the N-H group can participate in hydrogen bonding. iucr.orgnih.gov The properties of these ligands can be finely tuned by adding different functional groups to the imidazole core. znaturforsch.comresearchgate.net For instance, adding electron-withdrawing or electron-donating substituents can alter the ligand's electronic properties and, consequently, its interaction with metal centers. researchgate.net

Derivatives like imidazole-4,5-dicarboxylic acid are particularly noteworthy. They possess multiple potential donor sites: the two imidazole nitrogens and the four carboxylate oxygens. researchgate.net This multifunctionality allows them to bind to metals in various ways, leading to the formation of diverse and complex structures, from simple discrete units to intricate three-dimensional networks. researchgate.net The specific coordination mode often depends on factors like the pH of the solution, which can determine whether the carboxylic acid groups are protonated or deprotonated. The strategic design of these ligands, including the choice of substituents like ethyl groups, is crucial for controlling the final architecture and properties of the resulting metal complexes and coordination polymers. researchgate.net

Metal Complexation Studies (e.g., with transition metals such as Iron(II), Cobalt(II))

The 4,5-diethyl-1H-imidazole scaffold and its derivatives readily form complexes with a variety of transition metals. A notable example involves the synthesis of an iron(II) chloride complex using a ligand incorporating the this compound unit, specifically 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine (L). researchgate.net The resulting complex, [FeL₂]Cl₂·H₂O, was characterized using techniques such as IR and EXAFS spectroscopy to understand the structure of the coordination site. researchgate.net

Similarly, derivatives like 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) have been used to create complexes with other transition metals. For example, cobalt(II) has been used in the hydrothermal synthesis of a novel 3D metal-organic framework, {[Co₃(HEIDC)₂(4,4′-bipy)₃]·2NO₃·6H₂O}n. researchgate.net Studies on related imidazole derivatives have also reported the synthesis of complexes with Co(II), Ni(II), Cu(II), and Zn(II). azjournalbar.comnih.gov In many of these complexes, the imidazole derivative acts as a multidentate ligand, binding to the metal center through its nitrogen and/or oxygen atoms. azjournalbar.comnih.gov Magnetic susceptibility studies on some of these complexes have revealed phenomena such as antiferromagnetic coupling between the metal ions. acs.org

| Complex | Metal Ion | Ligand(s) | Key Structural Feature | Reference |

| [FeL₂]Cl₂·H₂O | Iron(II) | 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine | Coordination site studied by IR and EXAFS | researchgate.net |

| {[Co₃(HEIDC)₂(4,4′-bipy)₃]·2NO₃·6H₂O}n | Cobalt(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, 4,4′-bipyridine | 3D metal-organic framework | researchgate.net |

| {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} | Nickel(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | Tetranuclear molecular square | acs.org |

| [Mn₆(EIDC)₄(py)(H₂O)₄]n | Manganese(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, pyridine | 2D honeycomb-like sheet | acs.org |

N-Heterocyclic Carbene (NHC) Chemistry Derived from this compound Analogs

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes, often derived from imidazole-based precursors, that are widely used as ligands in organometallic chemistry. rsc.org Analogs of this compound, such as 4,5-diphenyl-1H-imidazole and 4,5-ditolyl-imidazole, serve as precursors for synthesizing various NHC-metal complexes. acs.orgresearchgate.net The synthesis typically involves the N,N'-dialkylation of the imidazole derivative to form an imidazolium (B1220033) salt, which is the direct precursor to the NHC. acs.org

These NHCs form stable complexes with transition metals like gold(I) and silver(I). For example, a series of gold(I) complexes, including halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I), have been synthesized and studied. acs.org Similarly, NHC-silver(I) acetate (B1210297) complexes have been derived from 4,5-ditolyl-imidazole. researchgate.netresearchgate.net The stability and properties of these NHC-metal complexes are influenced by the substituents on the imidazole ring and the N-heterocycle. rsc.org The resulting complexes have been investigated for various applications, with some showing potential as anticancer agents. researchgate.netnih.gov

| NHC Precursor | Metal | Resulting Complex Type | Key Finding | Reference |

| 1,3-Diethyl-4,5-diphenyl-1H-imidazolium | Gold(I) | (NHC)Au(I)-Halide | Formation of mono- and bis-NHC complexes | acs.org |

| 4,5-bis-(4-methylphenyl)-1H-imidazole | Silver(I) | [NHC-Ag-Acetate] | Evaluation of biological activity | researchgate.net |

| 4,5-dichloro-1H-imidazole | Silver(I) | Ag(I) NHC complexes | Investigated for anticancer activity | nih.gov |

| 1,3-bisbenzyl-4,5-bisphenyl-imidazole | Silver(I) | [NHC-Ag-Acetate] | Improved cytotoxicity compared to lead compound | researchgate.net |

Formation and Characterization of Coordination Polymers and Metal-Organic Frameworks with Imidazole Dicarboxylate Moieties

Imidazole dicarboxylate ligands, particularly derivatives like 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC), are highly effective building blocks for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netresearchgate.netacs.org These ligands are multidentate, meaning they can bind to metal ions through multiple points, which facilitates the formation of extended one-, two-, or three-dimensional networks. researchgate.net The structure of the final material can be controlled by carefully selecting the reaction conditions, such as the solvent, temperature, and pH, as well as the choice of metal ion and any ancillary ligands. acs.orgacs.org

For instance, the reaction of H₃EIDC with cadmium or zinc ions in the presence of a secondary ligand, 1,3-bis(4-pyridyl)propane, under hydrothermal conditions yielded two different coordination polymers: a 2D layered structure with cadmium and a 3D framework with zinc. researchgate.net This demonstrates the crucial role the central metal atom plays in directing the final architecture. researchgate.net These materials are characterized by techniques such as single-crystal X-ray diffraction to determine their precise structures, and their properties, like thermal stability and luminescence, are also investigated. researchgate.netrsc.orgtandfonline.com

| Ligand | Metal Ion(s) | Resulting Structure | Dimensionality | Reference |

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Co(II) | Metal-Organic Framework | 3D | researchgate.net |

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Mn(II) | Coordination Polymer Sheet | 2D | acs.org |

| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Cd(II) | Coordination Polymer Layer | 2D | researchgate.net |

| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC) | Cd(II), Zn(II), Eu(III), Tb(III) | Mixed-ligand Coordination Polymers | 2D and 3D | rsc.org |

Intermolecular Interactions and Supramolecular Architectures

The assembly of this compound and its derivatives into larger, ordered structures is governed by a variety of non-covalent intermolecular interactions. Hydrogen bonding is a particularly powerful force in directing the formation of these supramolecular architectures. iucr.org The N-H group of the imidazole ring is an effective hydrogen bond donor, while the other nitrogen atom and oxygen atoms from carboxylate groups can act as acceptors.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 4,5-diethyl-1H-imidazole reveals characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Spectral Data for this compound:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole (B134444) C2-H | ~7.5 | Singlet | 1H |

| Ethyl CH₂ | ~2.6 | Quartet | 4H |

| Ethyl CH₃ | ~1.2 | Triplet | 6H |

| Imidazole N-H | Variable (broad) | Singlet | 1H |

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration.

The quartet for the methylene (B1212753) (CH₂) protons arises from coupling to the adjacent methyl (CH₃) protons, while the triplet for the methyl protons is due to coupling with the neighboring methylene protons. The C2-H proton of the imidazole ring typically appears as a singlet downfield.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Type | Chemical Shift (δ, ppm) |

| Imidazole C2 | ~135 |

| Imidazole C4/C5 | ~127 |

| Ethyl CH₂ | ~20 |

| Ethyl CH₃ | ~14 |

The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are typically found in the aromatic region of the spectrum. The signals for the ethyl group carbons appear in the aliphatic region.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3200 | Broad, Medium |

| C-H Stretch (aromatic) | 3150-3050 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Strong |

| C=N Stretch | 1670-1600 | Medium |

| C=C Stretch (imidazole ring) | 1600-1450 | Medium |

| C-N Stretch | 1350-1250 | Medium |

The broad N-H stretching band is a characteristic feature of imidazoles. The various C-H, C=N, and C=C stretching and bending vibrations confirm the presence of the diethyl-substituted imidazole ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.org

For this compound (C₇H₁₂N₂), the expected monoisotopic mass is approximately 124.1000 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. scielo.br The fragmentation pattern observed in the mass spectrum can also provide structural information.

Specialized Spectroscopic Techniques for Metal Complexes (e.g., Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy)

When this compound acts as a ligand in a metal complex, specialized spectroscopic techniques are employed to probe the coordination environment of the metal ion. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is one such technique. researchgate.netdntb.gov.ua EXAFS can provide information about the coordination number, the identity of the coordinating atoms, and the metal-ligand bond distances. aip.org This technique is invaluable for characterizing the structure of metal complexes in both solid and solution states. uiowa.eduacs.org

Magnetic Susceptibility Studies of Metal Complexes

Magnetic susceptibility measurements are a fundamental tool for characterizing the electronic structure of metal complexes containing this compound. These studies provide valuable insights into the number of unpaired electrons, the spin state (high-spin or low-spin), and the geometry of the coordination environment around the metal ion. The magnetic properties of these complexes are primarily dictated by the d-electrons of the transition metal center and are influenced by the ligand field created by the this compound ligands.

Detailed research into the magnetic behavior of metal complexes incorporating the this compound moiety has revealed interesting phenomena. For instance, studies on iron(II) complexes with ligands derived from this imidazole, such as 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine, have been conducted to investigate their magnetic properties. researchgate.net In such complexes, the iron(II) center is often in an octahedral FeN6 coordination environment. researchgate.net

One of the key findings in the study of these iron(II) complexes is the observation of spin crossover (SCO) behavior. researchgate.netresearchgate.net Spin crossover is a phenomenon where the complex can transition between a low-spin (LS) state and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. researchgate.net At low temperatures, the iron(II) ion (d6 configuration) in these complexes typically exists in the diamagnetic low-spin state (¹A₁, S=0). As the temperature increases, a transition to the paramagnetic high-spin state (⁵T₂, S=2) can occur. researchgate.net This transition is monitored by measuring the effective magnetic moment (μeff) as a function of temperature. The analysis of the μeff(T) dependence provides information about the temperature at which this spin transition occurs. researchgate.net

The magnetic properties of various transition metal complexes with imidazole-based ligands are summarized in the interactive data table below. The effective magnetic moment (μeff) is a key parameter derived from magnetic susceptibility measurements and is indicative of the number of unpaired electrons. researchgate.netlibretexts.org

Interactive Data Table: Typical Magnetic Moments for Metal Complexes with Imidazole-based Ligands

| Metal Ion | d-electron Configuration | Geometry | Spin State | Typical μeff (B.M.) | Unpaired Electrons |

| Co(II) | d⁷ | Octahedral | High-spin | 4.30 - 4.70 | 3 |

| Co(II) | d⁷ | Tetrahedral | High-spin | 4.40 - 4.80 | 3 |

| Ni(II) | d⁸ | Octahedral | High-spin | 2.96 - 3.10 | 2 |

| Ni(II) | d⁸ | Square Planar | Low-spin | Diamagnetic | 0 |

| Cu(II) | d⁹ | Octahedral/Tetrahedral | High-spin | ~1.73 - 2.20 | 1 |

| Fe(II) | d⁶ | Octahedral | High-spin | ~5.10 - 5.50 | 4 |

| Fe(II) | d⁶ | Octahedral | Low-spin | Diamagnetic | 0 |

The data in the table reflects that cobalt(II) complexes with imidazole-containing ligands typically exhibit magnetic moments corresponding to three unpaired electrons in both octahedral and tetrahedral geometries. researchgate.net Nickel(II) complexes can be either paramagnetic with two unpaired electrons in an octahedral environment or diamagnetic in a square planar geometry. researchgate.net Copper(II) complexes consistently show a magnetic moment indicative of one unpaired electron. researchgate.net For iron(II) complexes, the magnetic moment is highly dependent on the spin state, being diamagnetic in the low-spin state and strongly paramagnetic in the high-spin state. The ligand field strength of this compound plays a crucial role in determining which spin state is favored.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4,5-diethyl-1H-imidazole. These calculations provide a detailed description of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. tandfonline.comresearchgate.net This process systematically adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface, ensuring the structure represents a stable equilibrium state. researchgate.netmdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | ~ 1.38 Å |

| N1-C2 | ~ 1.37 Å | |

| N3-C4 | ~ 1.39 Å | |

| C4-C(ethyl) | ~ 1.51 Å | |

| Bond Angle | C4-C5-N1 | ~ 108° |

| N1-C2-N3 | ~ 110° | |

| Dihedral Angle | H-N1-C5-C4 | ~ 180° |

Note: The values are illustrative, based on typical DFT calculations for substituted imidazoles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comresearchgate.net For this compound, the HOMO is typically localized on the electron-rich imidazole (B134444) ring, indicating its potential as a nucleophile. orientjchem.org The LUMO's location indicates the most probable sites for a nucleophilic attack on the molecule. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates higher reactivity and lower stability. bohrium.com This analysis helps predict how this compound will behave in chemical reactions. tandfonline.com

Table 2: FMO Properties of this compound

| Property | Energy (eV) | Description |

| E(HOMO) | ~ -6.2 eV | Electron-donating capacity |

| E(LUMO) | ~ 1.8 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 8.0 eV | Chemical reactivity and stability indicator |

Note: These values are representative and derived from studies on analogous imidazole structures. irjweb.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution and delocalization within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de For this compound, NBO analysis reveals the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.euwisc.edu

These interactions, such as the delocalization of electron density from a lone pair on a nitrogen atom into an antibonding orbital (π*) of the imidazole ring, contribute significantly to the molecule's stability. sci-hub.se The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, quantifying the strength of these delocalizations. acadpubl.eu This analysis helps to explain the electronic stability conferred by the imidazole core and its substituents. researchgate.net

Table 3: Significant NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C4-C5) | High |

| LP(1) N3 | π(C2-N1) | Moderate |

| σ(C4-Cethyl) | σ*(C5-N1) | Low |

Note: LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are antibonding orbitals. The energies are qualitative, based on typical NBO analyses of similar heterocyclic systems.* acadpubl.eu

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. orientjchem.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. pesquisaonline.net

For this compound, the MEP analysis is expected to show regions of negative potential (typically colored red) around the nitrogen atoms of the imidazole ring. orientjchem.orgnih.gov These electron-rich areas are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are typically found around the hydrogen atom attached to the nitrogen (N-H), indicating an electron-poor area susceptible to nucleophilic attack. pesquisaonline.netbohrium.com The ethyl groups would show relatively neutral potential (green). This mapping provides a clear, intuitive guide to the molecule's chemical reactivity. tandfonline.com

Thermodynamic and Kinetic Modeling of Imidazole Reactions

Thermodynamic and kinetic modeling can be applied to understand the reactions involving this compound, such as its synthesis or subsequent chemical transformations. Thermodynamic analysis focuses on the energy changes during a reaction, determining its feasibility and equilibrium position. Key parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). jksus.org A negative ΔG indicates a spontaneous reaction. jksus.org

Kinetic modeling, on the other hand, investigates the rate of a reaction and its mechanism. researchgate.net By applying models like the Arrhenius equation, it is possible to determine the activation energy (Ea) and the rate constant (k) for a reaction. jksus.org For instance, modeling the Debus-Radziszewski reaction, a common method for synthesizing substituted imidazoles, would provide insights into the energy barriers and reaction speeds under different conditions. researchgate.net These models are crucial for optimizing reaction conditions for the synthesis or use of this compound.

In Silico Predictions of Chemical Behavior and Interactions

In silico methods encompass a range of computational techniques to predict the behavior and interactions of molecules. For this compound, these predictions are particularly valuable in fields like medicinal chemistry and materials science. acs.org

Molecular docking is a prominent in silico technique used to predict how a molecule binds to the active site of a larger molecule, such as a protein or enzyme. researchgate.netrsc.org Using the optimized geometry and charge distribution of this compound obtained from DFT calculations, docking simulations can estimate the binding affinity and orientation of the molecule within a specific receptor. brieflands.com This is often used in the early stages of drug discovery to screen virtual libraries of compounds for potential biological activity. tandfonline.comresearchgate.net Such studies can predict interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the molecule within the binding pocket, providing a rationale for its potential biological role. brieflands.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4,5-diethyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : Multicomponent reactions (MCRs) are widely used for imidazole derivatives. For example, substituted imidazoles can be synthesized via the Debus-Radziszewski reaction using aldehydes, ammonium acetate, and diketones under reflux in acetic acid . For 4,5-diethyl substitution, optimizing stoichiometry (e.g., excess ethylating agents) and catalysts (e.g., ZnO or ionic liquids) may improve regioselectivity. Characterization via / NMR (e.g., δ 1.2–1.4 ppm for ethyl CH) and IR (C=N stretch ~1660 cm) is critical for confirming structure .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) ensures purity. X-ray crystallography (using SHELX programs for refinement ) resolves structural ambiguities, especially for tautomeric forms. Mass spectrometry (EI-MS) confirms molecular weight (expected m/z for C: 124.1). Cross-validate with melting point analysis (literature comparison) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives, particularly in regiochemistry assignments?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping ethyl peaks) can be resolved via 2D techniques (COSY, HSQC) . For tautomerism (1H vs. 3H-imidazole forms), variable-temperature NMR or computational methods (DFT calculations of energy barriers) clarify dominant structures . Comparative X-ray studies of analogous compounds (e.g., 4,5-dimethyl derivatives) provide reference data for steric/electronic effects .

Q. How do steric and electronic effects of 4,5-diethyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Ethyl groups increase steric hindrance, reducing accessibility for electrophilic substitution. Use bulky catalysts (e.g., Pd(PPh)) or microwave-assisted conditions to enhance reaction rates . Electrochemical studies (cyclic voltammetry) quantify electron-withdrawing/donating effects of substituents on imidazole’s π-system .

Q. What computational methods are best suited to predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) identifies binding modes. QSAR models trained on imidazole libraries (e.g., PubChem BioAssay data) correlate substituent properties (logP, polar surface area) with antimicrobial IC values . MD simulations (AMBER) assess stability of ligand-receptor complexes .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions for this compound to minimize byproducts like deethylated derivatives?

- Methodological Answer : Design-of-experiments (DoE) approaches (e.g., Box-Behnken) test variables: temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading. GC-MS monitors byproduct formation. Ethyl groups’ stability under acidic conditions can be probed via NMR kinetics .

Q. What analytical techniques are critical for detecting trace impurities in this compound samples intended for pharmacological studies?

- Methodological Answer : LC-MS/MS (MRM mode) identifies impurities (e.g., 4-ethyl or 5-ethyl mono-substituted byproducts). Limit of detection (LOD) <0.1% is achievable with high-resolution Q-TOF instruments. Validate with spiked samples and calibration curves .

Comparative & Mechanistic Studies

Q. How does the electronic nature of 4,5-diethyl substitution compare to diiodo or diphenyl analogs in imidazole-mediated catalysis?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) measures charge transfer resistance. Ethyl groups (electron-donating) increase electron density at N-3, enhancing nucleophilicity vs. electron-withdrawing diiodo analogs. Hammett constants (σ) quantify substituent effects on reaction rates .

Q. What mechanistic insights explain the reduced antimicrobial efficacy of this compound compared to 4,5-diphenyl derivatives?

- Methodological Answer : Lipophilicity (logP) differences alter membrane permeability. Ethyl derivatives (lower logP) may have reduced cellular uptake. Use fluorescence microscopy with BODIPY-labeled analogs to track localization in bacterial models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.